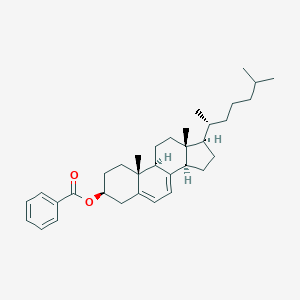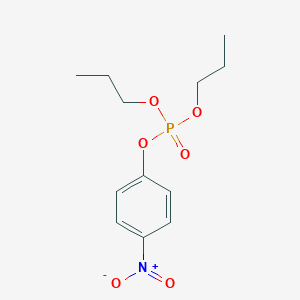
(4-nitrophenyl) dipropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-nitrophenyl) dipropyl phosphate, also known as paraoxon propyl, is an organophosphorus compound with the molecular formula C12H18NO6P. It is a derivative of phosphoric acid and is characterized by the presence of a p-nitrophenyl group and two propyl groups attached to the phosphorus atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-nitrophenyl) dipropyl phosphate can be synthesized through the reaction of p-nitrophenol with dipropyl phosphorochloridate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of phosphoric acid, dipropyl p-nitrophenyl ester involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
(4-nitrophenyl) dipropyl phosphate undergoes various chemical reactions, including:
Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Common reagents include water, hydrochloric acid, or sodium hydroxide.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
- Hydrolysis: p-Nitrophenol and dipropyl phosphate .
Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-nitrophenyl) dipropyl phosphate has several applications in scientific research:
Mecanismo De Acción
(4-nitrophenyl) dipropyl phosphate exerts its effects primarily through the inhibition of enzymes that hydrolyze phosphate esters, such as acetylcholinesterase. The compound binds to the active site of the enzyme, forming a stable phosphorylated intermediate that prevents the enzyme from functioning properly. This inhibition leads to the accumulation of acetylcholine in synapses, resulting in overstimulation of cholinergic receptors and subsequent physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar in structure but with methyl groups instead of propyl groups.
Phosphoric acid, diethyl 4-nitrophenyl ester: Similar in structure but with ethyl groups instead of propyl groups.
Uniqueness
(4-nitrophenyl) dipropyl phosphate is unique due to its specific combination of propyl groups and a p-nitrophenyl group, which imparts distinct chemical and biological properties. Its longer alkyl chains compared to dimethyl and diethyl analogs result in different solubility and reactivity characteristics, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
1153-30-6 |
|---|---|
Fórmula molecular |
C12H18NO6P |
Peso molecular |
303.25 g/mol |
Nombre IUPAC |
(4-nitrophenyl) dipropyl phosphate |
InChI |
InChI=1S/C12H18NO6P/c1-3-9-17-20(16,18-10-4-2)19-12-7-5-11(6-8-12)13(14)15/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
POTZVFXXLZRGAU-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Key on ui other cas no. |
1153-30-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



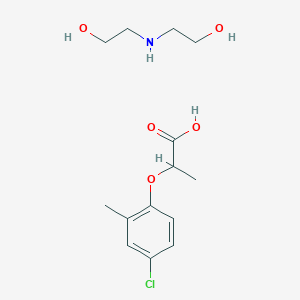
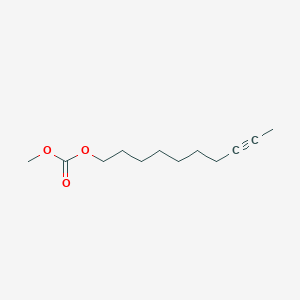
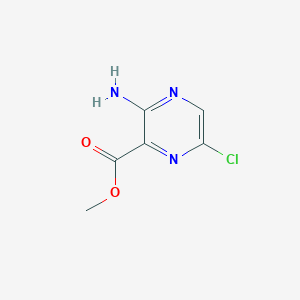
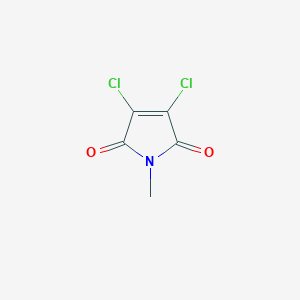
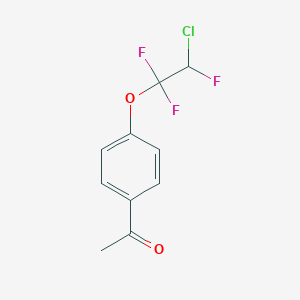
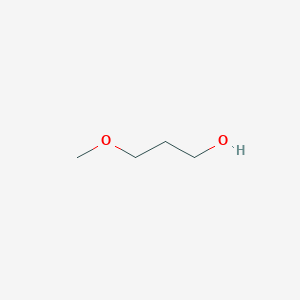

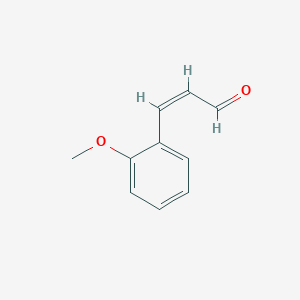
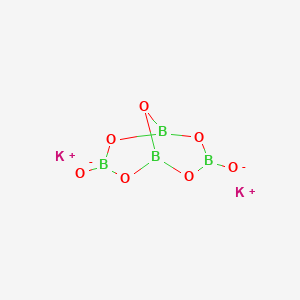
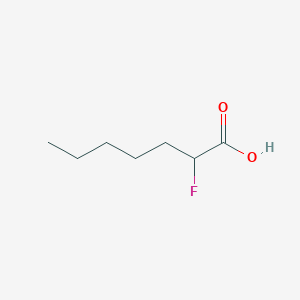

![4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile](/img/structure/B72136.png)
